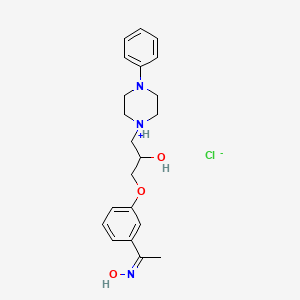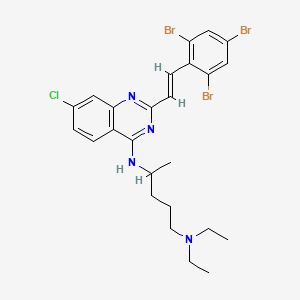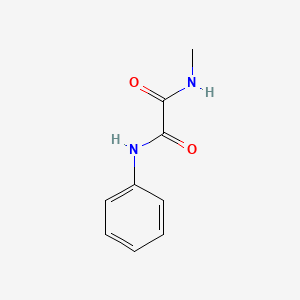![molecular formula C16H14N2O3 B14154211 4-nitro-N-[(1S)-2-phenylcyclopropyl]benzamide CAS No. 306326-07-8](/img/structure/B14154211.png)
4-nitro-N-[(1S)-2-phenylcyclopropyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-nitro-N-[(1S)-2-phenylcyclopropyl]benzamide is an organic compound with the molecular formula C₁₆H₁₄N₂O₃ It is characterized by the presence of a nitro group (-NO₂) attached to the benzene ring and a phenylcyclopropyl group attached to the amide nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-[(1S)-2-phenylcyclopropyl]benzamide typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through the reaction of phenylmagnesium bromide with ethylene oxide, followed by cyclization.
Nitration: The benzene ring is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Amidation: The final step involves the reaction of the nitrated benzene derivative with the cyclopropylamine derivative under appropriate conditions to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-nitro-N-[(1S)-2-phenylcyclopropyl]benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form different derivatives.
Oxidation: The phenyl group can be oxidized under strong oxidative conditions to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO₄), sulfuric acid.
Major Products
Reduction: 4-amino-N-[(1S)-2-phenylcyclopropyl]benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Carboxylic acids or other oxidized derivatives of the phenyl group.
Wissenschaftliche Forschungsanwendungen
4-nitro-N-[(1S)-2-phenylcyclopropyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-nitro-N-[(1S)-2-phenylcyclopropyl]benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylcyclopropyl group may also contribute to the compound’s binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-nitro-N-[(1S)-2-phenylcyclopropyl]benzamide: Unique due to the presence of both a nitro group and a phenylcyclopropyl group.
4-nitrobenzamide: Lacks the cyclopropyl group, resulting in different chemical and biological properties.
N-[(1S)-2-phenylcyclopropyl]benzamide:
Uniqueness
This compound is unique due to its combination of structural features, which confer distinct chemical reactivity and potential biological activities. The presence of both the nitro group and the phenylcyclopropyl group allows for a wide range of chemical modifications and applications in various fields of research.
Eigenschaften
CAS-Nummer |
306326-07-8 |
|---|---|
Molekularformel |
C16H14N2O3 |
Molekulargewicht |
282.29 g/mol |
IUPAC-Name |
4-nitro-N-[(1S)-2-phenylcyclopropyl]benzamide |
InChI |
InChI=1S/C16H14N2O3/c19-16(12-6-8-13(9-7-12)18(20)21)17-15-10-14(15)11-4-2-1-3-5-11/h1-9,14-15H,10H2,(H,17,19)/t14?,15-/m0/s1 |
InChI-Schlüssel |
UUZURYMZVJMUKG-LOACHALJSA-N |
Isomerische SMILES |
C1[C@@H](C1C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1C(C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Löslichkeit |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{(E)-[5-(4-methylphenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B14154142.png)
![Bicyclo[11.3.1]heptadeca-1(17),13,15-trien-2-one](/img/structure/B14154143.png)


![heptadecyl 4-[(E)-(4-nitrophenyl)diazenyl]benzoate](/img/structure/B14154167.png)
![[1,1'-Biphenyl]-2,2',4,4',5,5'-hexayl hexaacetate](/img/structure/B14154182.png)



![1-(3,5-Dimethylphenyl)-3-[(3,5-dimethylpyrazol-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14154222.png)
![2-[4,7,10-Tris(2-hydroxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]ethanol](/img/structure/B14154229.png)
![(1S)-3-methyl-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}butan-1-amine](/img/structure/B14154237.png)
